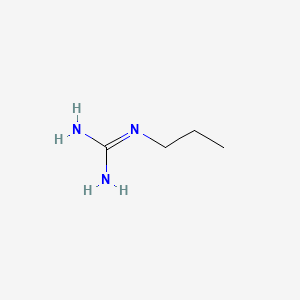

Propylguanidine

Descripción

Significance of Guanidine (B92328) Functionalities in Contemporary Chemical and Biological Research

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. vulcanchem.com This unique structural arrangement imparts them with distinct chemical and biological properties. ontosight.ai The guanidinium (B1211019) group, the protonated form of guanidine, is positively charged at physiological pH, which allows it to participate in significant biological interactions. researchgate.net Guanidine functionalities are integral components of various natural products and biologically active molecules. researchgate.net

In the realm of medicinal chemistry, guanidine derivatives have been explored for a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. researchgate.netontosight.ai Their ability to interact with biological targets such as enzymes, nucleic acids, and receptors makes them valuable scaffolds in drug discovery. ontosight.aiontosight.ai Furthermore, the strong basicity and nucleophilicity of the guanidine group make it a versatile tool in organic synthesis and catalysis. smolecule.comineosopen.org Guanidine derivatives are employed as strong, non-nucleophilic bases and as catalysts in a variety of organic transformations. ineosopen.org

Historical Trajectories and Evolution of Propylguanidine Research Paradigms

The study of this compound and its derivatives has evolved from initial investigations into their fundamental chemical properties to their application in more complex systems. Early research likely focused on the synthesis and basic characterization of these compounds. Over time, the focus has expanded to explore their potential in various scientific domains. For instance, certain derivatives like N'-nitro-N-nitroso-N-propylguanidine have been studied for their mutagenic effects, serving as tools in genetic toxicology and cancer research. vulcanchem.comontosight.ainih.gov More recent research has delved into the application of this compound derivatives in organocatalysis, coordination chemistry, and materials science, reflecting a broader trend in chemistry towards the development of functional molecules with specific applications. researchgate.netnih.govrsc.org

Delineation of Research Scope and Principal Objectives for this compound Studies

Current research on this compound and its derivatives is multifaceted, with several key objectives:

Synthesis of Novel Derivatives: A primary goal is the development of new synthetic methods to create a diverse range of this compound-containing molecules with tailored properties. smolecule.comresearchgate.net This includes the synthesis of functionalized building blocks for use in peptide and peptoid synthesis. nih.govontosight.ai

Catalysis: Researchers are investigating the use of this compound derivatives as efficient organocatalysts for various chemical reactions, such as polymerization and aldol (B89426) reactions. researchgate.netnih.govrsc.orgresearchgate.net The aim is to develop catalysts that are highly active, selective, and operate under mild conditions.

Medicinal Chemistry: A significant area of research is the design and synthesis of this compound-based compounds with potential therapeutic applications. This includes their use as ligands for biological targets like the CXCR4 receptor and histamine (B1213489) receptors. nih.govacs.org

Materials Science: The incorporation of this compound functionalities into polymers and other materials is being explored to create materials with novel properties. smolecule.com For example, silylated this compound derivatives are used to modify silica-based materials. smolecule.com

Coordination and Supramolecular Chemistry: The ability of this compound to act as a ligand for metal ions and to participate in hydrogen bonding makes it a valuable component in the construction of coordination complexes and supramolecular assemblies. science.govwayne.eduresearchgate.net

Overview of Key Academic Research Trajectories and Interdisciplinary Relevance of this compound

The study of this compound is inherently interdisciplinary, bridging organic synthesis, catalysis, medicinal chemistry, materials science, and biochemistry. Key research trajectories include:

Organocatalysis: The development of guanidine-based organocatalysts is a prominent research area, with studies focusing on their application in controlled/living ring-opening polymerization and other stereoselective transformations. researchgate.netnih.govrsc.orgresearchgate.net

Bioorganic and Medicinal Chemistry: Research is actively pursuing the synthesis of this compound derivatives as potential drug candidates and biological probes. researchgate.netontosight.aiontosight.aiacs.orgontosight.aiontosight.ai This includes the development of ligands for G-protein coupled receptors and other biological targets.

Materials Science: The functionalization of materials with this compound derivatives to enhance properties such as adhesion and catalytic activity is an emerging field. smolecule.comsrcmeetings.comtu-darmstadt.dechalmers.se

Supramolecular Chemistry: The self-assembly properties of guanidinium ions are being harnessed to create complex supramolecular structures with potential applications in sensing and catalysis. rsc.orgbhu.ac.innih.govwikipedia.org

The broad utility of the this compound scaffold ensures its continued relevance across multiple scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

2-propylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-2-3-7-4(5)6/h2-3H2,1H3,(H4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMDMTSNSXYYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196758 | |

| Record name | Propylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-25-9 | |

| Record name | Propylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propylguanidine and Its Derivatives

Established and Classical Synthetic Routes to Propylguanidine

The synthesis of this compound has traditionally relied on well-established chemical reactions, primarily involving condensation and multi-step approaches.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound, characterized by the joining of two molecules with the elimination of a small molecule, such as water, ammonia, or ethanol. wikipedia.org A prevalent method involves the guanylation of propylamine (B44156) with a suitable guanylating agent. sigmaaldrich.comorganic-chemistry.org These agents are molecules capable of transferring a guanidinyl group to an amine.

Common guanylating agents include cyanamide (B42294), O-methylisourea, S-methylisothiourea, and various protected forms of guanidine (B92328). rsc.org For instance, the reaction of propylamine with cyanamide, often catalyzed by an acid, yields this compound. The general mechanism involves the nucleophilic attack of the amine on the cyano group of the guanylating agent.

Another classical approach is the reaction of propylamine with S-methylisothiourea sulfate. This condensation reaction proceeds under basic conditions and results in the formation of this compound sulfate. The reaction is driven by the favorable leaving group potential of the methylthiol group.

The use of protected guanidines, such as N,N'-di-Boc-N''-triflylguanidine, offers a milder and more controlled method for guanidinylation. google.com The protecting groups, typically tert-butoxycarbonyl (Boc), prevent unwanted side reactions and can be removed in a subsequent step to yield the final this compound. sigmaaldrich.comsigmaaldrich.com

| Reactants | Product | Conditions | Reference |

| Propylamine, Cyanamide | This compound | Acid catalysis | organic-chemistry.org |

| Propylamine, S-Methylisothiourea sulfate | This compound sulfate | Basic conditions | rsc.org |

| Propylamine, N,N'-di-Boc-N''-triflylguanidine | N,N'-di-Boc-propylguanidine | Room temperature | google.com |

Multi-step Organic Synthesis Approaches for this compound

Multi-step synthesis provides a versatile platform for the preparation of this compound and its derivatives, allowing for the construction of more complex molecular architectures. vapourtec.com These synthetic sequences often involve the transformation of readily available starting materials through a series of well-defined chemical reactions. youtube.comudel.edu

A common strategy begins with a starting material containing a functional group that can be converted into an amine, which is then subjected to guanidinylation. For example, 1-bromopropane (B46711) can be converted to propylamine via a two-step sequence involving reaction with sodium azide (B81097) to form propyl azide, followed by reduction to propylamine. The resulting propylamine can then be guanidinylated as described in the previous section.

Alternatively, a multi-step approach can involve the construction of the guanidine moiety itself from simpler precursors. One such method is the reaction of propylamine with dicyandiamide. researchgate.net This reaction typically requires heating and can be performed in an aqueous medium. researchgate.net

The design of a multi-step synthesis requires careful consideration of the reaction order and the compatibility of functional groups present in the intermediates. youtube.com The use of protecting groups is often essential to mask reactive sites and ensure the desired chemical transformations occur selectively.

| Starting Material | Intermediate(s) | Final Product | Key Reactions |

| 1-Bromopropane | Propyl azide, Propylamine | This compound | Azide substitution, Reduction, Guanidinylation |

| Propylamine | - | This compound | Reaction with dicyandiamide |

Novel and Emerging Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more efficient, sustainable, and versatile methods for the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve safety. This includes the use of less hazardous reagents, renewable starting materials, and more energy-efficient reaction conditions.

One approach involves the use of water as a solvent, which is a significant improvement over traditional organic solvents. For example, the reaction of amines with cyanamide can be efficiently carried out in water in the presence of a catalytic amount of scandium(III) triflate. organic-chemistry.org This method avoids the use of pre-activated guanylation reagents and is suitable for substrates that are only soluble in aqueous solutions. organic-chemistry.org

Another green strategy is the use of cyanuric chloride as an activating reagent for di-Boc-thiourea in the guanylation of amines. organic-chemistry.org This method eliminates the need for toxic heavy-metal waste, such as mercury(II) chloride, which was classically used. organic-chemistry.org

Catalytic Synthesis of this compound and Related Analogues

Catalytic methods offer a powerful tool for the synthesis of guanidines, often providing higher efficiency and selectivity compared to stoichiometric approaches. rsc.org Various metal catalysts, including copper, palladium, and silver, have been employed in the synthesis of guanidine derivatives. organic-chemistry.org

A copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines has been developed for the synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org This method is operationally simple and proceeds under mild conditions. organic-chemistry.org

Palladium-catalyzed cascade reactions of azides with isonitriles and amines provide an efficient route to N-functionalized guanidines. organic-chemistry.org Additionally, palladium-catalyzed carboamination reactions of N-allyl guanidines have been used to synthesize cyclic guanidine derivatives. organic-chemistry.org

Silver-catalyzed hydroamination of tosyl-protected N-allylguanidines also yields substituted cyclic guanidines in high yields. organic-chemistry.org These catalytic methods expand the scope of accessible guanidine structures.

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Scandium(III) triflate | Guanidinylation | Amines, Cyanamide | Guanidines | organic-chemistry.org |

| Copper(II) chloride | Three-component reaction | Cyanamides, Arylboronic acids, Amines | Trisubstituted N-aryl guanidines | organic-chemistry.orgorganic-chemistry.org |

| Palladium catalyst | Cascade reaction | Azides, Isonitriles, Amines | N-functionalized guanidines | organic-chemistry.org |

| Silver catalyst | Hydroamination | N-allylguanidines | Cyclic guanidines | organic-chemistry.org |

Microwave-Assisted and Flow Chemistry Methods for Accelerated Synthesis

Microwave-assisted organic synthesis (MAOS) and flow chemistry are emerging technologies that can significantly accelerate the synthesis of this compound and its derivatives.

Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture. The synthesis of biguanide (B1667054) derivatives, which are structurally related to guanidines, has been shown to be accelerated under microwave conditions.

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. vapourtec.com A multi-step synthesis in a flow chemistry setup would involve passing the reactants through a series of reactors, with each reactor performing a specific chemical transformation. vapourtec.com This approach allows for the continuous production of the target molecule in a controlled and efficient manner. vapourtec.com

While specific examples for the microwave-assisted or flow synthesis of this compound itself are not extensively detailed in the provided context, the principles have been successfully applied to the synthesis of related guanidine and biguanide compounds, suggesting their potential applicability. nih.gov

Optimization of Reaction Conditions, Yields, and Selectivity in this compound Synthesis

The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize yield and selectivity. nih.gov Optimization is a cornerstone of modern synthetic chemistry, aiming to identify the ideal parameters for a chemical transformation, thereby reducing waste, lowering costs, and improving the purity of the final product. prismbiolab.com Key variables in this process typically include temperature, pressure, solvent, catalyst, and the molar ratio of reactants.

In the context of guanidine synthesis, which often involves the reaction of an amine with a guanylating agent, such as a thiourea (B124793) derivative or cyanamide, controlling these parameters is crucial. mdpi.com The choice of solvent, for instance, can significantly influence reaction rates and outcomes. A study on the synthesis of a tri-substituted guanidine derivative found that using dimethylformamide (DMF) as a solvent at ambient temperature resulted in a higher yield compared to reactions run at different temperatures or in other solvents. mdpi.com Similarly, the reaction time is another critical factor; unnecessarily long reaction times can lead to the formation of undesired by-products, thus reducing selectivity. scielo.br Optimized procedures have been shown to reduce reaction times from over 20 hours to just 4 hours without compromising the yield. scielo.br

Research into the synthesis of various this compound derivatives demonstrates the successful application of these optimization principles. High yields, often exceeding 89%, have been reported for the synthesis of N-[3-(Substituted)-1-propyl] guanidine sulfates through established procedures involving the reaction of an appropriate amine with S-methylisothiourea. fabad.org.tr Another example is the mechanochemical synthesis of N-(Phenylthiocarbamoyl)-N'-n-propylguanidine, which has been achieved with yields of 71-73%. arkat-usa.org

The following table summarizes findings from various studies on the synthesis of guanidine derivatives, illustrating the impact of different reaction conditions on the yield.

| Derivative | Reactants | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govCurrent time information in Bangalore, IN.nih.govtriazol-3(5H)-ylidene]carbamothioyl}benzamide derivative | Thiourea derivative, Aniline, HgCl2, Triethylamine | Dimethylformamide (DMF) | Ambient | Not Specified | High | mdpi.com |

| N-(Phenylthiocarbamoyl)-N'-n-propylguanidine | Not Specified | Not Specified (Mechanochemical) | Not Specified | Not Specified | 71-73% | arkat-usa.org |

| N-[3-(2-adamantylamino)]-1-propyl] guanidine sulfate | 3-(2-adamantylamino)-1-propylamine, S-methylisothiourea sulfate | Ethanol | Reflux | Not Specified | >89% | fabad.org.tr |

| (±)-trans-dehydrodiferulate dimethyl ester | Methyl ferulate, Silver(I) oxide | Acetonitrile (B52724) | Room Temperature | 4 h | High Conversion & Selectivity | scielo.br |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules with a high degree of stereoselectivity is a significant challenge in organic chemistry, driven by the fact that the biological activity of enantiomers can differ substantially. chiroblock.com In the realm of guanidine chemistry, the development of stereoselective methods to produce chiral analogues is of great interest for their potential application as asymmetric catalysts and as components of complex bioactive molecules. beilstein-journals.org While this compound itself is not chiral, introducing stereocenters into its analogues creates molecules with defined three-dimensional structures.

A notable strategy in this area involves the synthesis of chiral bicyclic guanidines, which can serve as potent Brønsted bases for asymmetric catalysis. beilstein-journals.org One such example is the synthesis of a chiral analogue of triazabicyclodecene (TBD). The synthesis commences with a chiral starting material, (S)-β-phenylalanine, which ensures the final product's chirality. beilstein-journals.org The synthetic route involves several steps, including cyclizations that ultimately form the rigid guanidine core. This approach yields the chiral guanidine in higher yields compared to syntheses of related five-membered ring structures. beilstein-journals.org

The efficacy of these chiral guanidine analogues is often tested by using them as catalysts in stereoselective reactions, such as the Diels-Alder reaction. beilstein-journals.org For instance, the chiral TBD analogue has been used to catalyze the reaction between dichloroanthrone and maleimides. While the stereoselectivity in some of these catalyzed reactions was moderate, with enantiomeric excess (ee) values reaching up to 28%, they demonstrate the potential of chiral guanidines to influence the stereochemical outcome of a reaction. beilstein-journals.org The development of these synthetic routes is crucial for accessing novel chiral structures that can be further optimized for higher selectivity. chiroblock.combeilstein-journals.org The existence of chiral phenyl analogues of imidazolyl-propylguanidine further underscores the relevance of stereoselective synthesis in this specific compound class. scispace.com

The table below presents data on the stereoselectivity of a Diels-Alder reaction catalyzed by a chiral guanidine analogue, highlighting the influence of the catalyst on the enantiomeric excess of the product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Dichloroanthrone (21) | N-phenylmaleimide (22) | Chiral Guanidine (10) | CH₂Cl₂ | Cycloadduct (26) | 25% | beilstein-journals.org |

| Dichloroanthrone (21) | N-phenylmaleimide (22) | Chiral Guanidine (10) | THF | Cycloadduct (26) | 30% | beilstein-journals.org |

| Dichloroanthrone (21) | N-ethylmaleimide (23) | Chiral Guanidine (10) | CH₂Cl₂ | Cycloadduct (27) | 28% | beilstein-journals.org |

Chemical Reactivity, Transformation, and Derivatization of Propylguanidine

Fundamental Reactivity of the Guanidine (B92328) Moiety in Propylguanidine

The reactivity of this compound is largely dominated by the guanidine functional group. This group consists of a central carbon atom bonded to three nitrogen atoms, creating a highly basic and nucleophilic center that is stabilized by significant resonance, often referred to as Y-aromaticity. researchgate.netstackexchange.com

The guanidine group imparts exceptional basicity to the this compound molecule. researchgate.net In non-aqueous solvents, which are essential for reactions where water would interfere, the acid-base behavior of guanidines has been extensively studied. vpscience.orgbritannica.comuns.ac.id The choice of a non-aqueous solvent, such as acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), can significantly influence protonation equilibria. acs.orgut.ee

The protonation of guanidine occurs on the sp²-hybridized imino nitrogen. stackexchange.com This process results in the formation of a highly stable guanidinium (B1211019) cation where the positive charge is delocalized across all three nitrogen atoms through resonance. researchgate.netstackexchange.com This delocalization is the primary reason for the high pKa values associated with guanidines.

Research on various guanidine derivatives in acetonitrile has provided insight into their basicity. For instance, the pKa values for several guanidines possessing heteroalkyl substituents have been determined, with some derivatives exhibiting basicity approximately four pKa units higher than the well-known superbase 1,1,3,3-tetramethylguanidine (B143053) (TMG). researchgate.net The basicity ordering of guanidines with dimethylaminopropyl substituents in acetonitrile was found to mirror the trend observed in the gas phase. researchgate.net However, for methoxypropyl-substituted guanidines, the formation of intramolecular hydrogen bonds that enhance basicity can be hindered by solvation in acetonitrile. researchgate.net The proton transfer equilibria for guanidine derivatives have also been examined in acetonitrile/water mixtures, where they exhibit high association constants. researchgate.net

Table 1: pKa Values of Selected Guanidine Derivatives in Acetonitrile This table illustrates the influence of substitution on the basicity of the guanidine core in a non-aqueous environment.

| Compound Name | pKa in MeCN | Reference |

| N,N′,N″-tris(3-(dimethylamino)propyl)guanidine | 27.15 | researchgate.net |

| N,N′,N″-trithis compound | 24.92 | researchgate.net |

| 1,1,3,3-Tetramethylguanidine (TMG) | ~23.3 | researchgate.net |

Note: Data is compiled from studies on various guanidine derivatives to show representative values.

The guanidine moiety in this compound is strongly nucleophilic, a characteristic stemming from the lone pairs of electrons on the nitrogen atoms. smolecule.com This nucleophilicity allows this compound and its derivatives to participate in a variety of chemical reactions.

Key nucleophilic reactions involving the guanidine group include:

Michael Additions: Guanidines can act as potent nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. smolecule.com

Alkylation and Acylation: The nitrogen atoms of the guanidine group can be readily alkylated or acylated, serving as a primary method for derivatization. smolecule.com

Displacement Reactions: Guanidines can displace leaving groups in nucleophilic substitution reactions. A common synthetic route to guanidines involves the reaction of an amine with an activated thiourea (B124793) derivative, where the sulfur atom is displaced. mdpi.com

Strategies for Derivatization and Functionalization of this compound

The this compound scaffold can be chemically modified at either the guanidine nitrogen atoms or along the propyl chain. These modifications are crucial for tuning the molecule's properties for various applications, including medicinal chemistry and material science. d-nb.info

N-alkylation and N-acylation are fundamental strategies for elaborating the structure of this compound. smolecule.com These reactions typically occur at the nitrogen atoms of the guanidine core.

N-Alkylation: This reaction involves treating this compound with an alkyl halide. The process generally follows an Sₙ2 mechanism, where a guanidine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. vulcanchem.com

N-Acylation: this compound can be acylated using reagents like acid chlorides or anhydrides. This reaction is particularly useful for synthesizing more complex structures, such as the bivalent histamine (B1213489) H₂ receptor agonists, which were prepared by N(G)-acylation of this compound moieties with alkanedioic acids. nih.govuni-regensburg.deuni-regensburg.de

The three-carbon propyl chain of this compound offers another site for chemical modification, allowing for the introduction of various functional groups.

One approach involves starting the synthesis with an already functionalized propyl amine. For example, using 3-amino-1-propanol as a precursor allows for the synthesis of a this compound with a terminal hydroxyl group. researchgate.net Further functionalization can be achieved on the pre-formed this compound skeleton. For instance, a primary amino group can be introduced onto the propyl chain to enhance its properties or to provide a handle for further derivatization. uni-regensburg.de A notable example is the synthesis of an N-3-guanidinopropylglycine (Narg) derivative, where a glycine (B1666218) unit is attached to the propyl chain, creating a versatile building block for peptide synthesis. nih.gov Additionally, the propyl chain can be functionalized with groups like trimethoxysilyl, which allows the molecule to be grafted onto silica-based materials. smolecule.com

Table 2: Examples of Propyl Chain Functionalization

| Starting Material/Reagent | Functional Group Introduced | Resulting Derivative Type | Reference |

| 3-Amino-1-propanol | Hydroxyl (-OH) | Hydroxythis compound | researchgate.net |

| Glycine | Amino acid moiety | N-3-guanidinopropylglycine (Narg) | nih.gov |

| Trimethoxysilylpropyl amine | Trimethoxysilyl group | Silyl-functionalized this compound | smolecule.com |

| Mercaptopropyltrimethoxysilane | Sulfonic acid (after oxidation) | Propyl-sulfonic acid functionalized molecule | scirp.org |

This compound is a valuable precursor for the synthesis of a wide array of cyclic and heterocyclic compounds. openmedicinalchemistryjournal.com The guanidine moiety can either be part of the ring system or act as a substituent on a heterocyclic core.

A common strategy involves the condensation of this compound with bifunctional reagents. For example, reacting this compound with β-keto esters, such as acetylacetone, under acidic conditions leads to the formation of substituted pyrimidines. vulcanchem.com

Palladium-catalyzed reactions have also emerged as a powerful tool for synthesizing cyclic guanidines. The carboamination of acyclic N-allyl guanidines with aryl or alkenyl halides provides an efficient route to substituted 5-membered cyclic guanidines. organic-chemistry.orgnih.gov Furthermore, this compound derivatives can be used in the synthesis of more complex heterocyclic systems like imidazolidinediones and tricyclic bisguanidines. researchgate.netdtic.mil The reaction of thioureas with primary aromatic amines in the presence of mercury(II) chloride is another method to obtain complex tri-substituted guanidine derivatives that are part of a larger heterocyclic framework. mdpi.com

Elucidation of Reaction Mechanisms and Kinetic Studies Involving this compound

The reaction mechanisms and kinetics involving this compound are diverse, reflecting the versatile reactivity of the guanidine functional group. Studies have explored its role in substitution reactions, catalysis, and complex biological transformations.

A key area of investigation has been the Thermal Guanidine Metathesis (TGM) reaction, a reversible process where N-substituents of the guanidine group are exchanged. Mechanistic studies suggest that TGM proceeds through a dissociative mechanism that involves a carbodiimide (B86325) intermediate. wwu.eduresearchgate.net The kinetics of this reaction are significantly influenced by steric factors; increased steric congestion around the guanidine core slows down the reaction rate. wwu.eduresearchgate.netresearchgate.net Furthermore, the nature of the substituents plays a critical role, with guanidines bearing alkyl groups, such as this compound, exhibiting slower metathesis rates compared to those with aryl substituents. wwu.eduresearchgate.netresearchgate.net

In the context of synthetic chemistry, this compound participates in nucleophilic substitution reactions. For instance, the synthesis of 4-methyl-N-propylpyrimidin-2-amine involves the N-alkylation of a this compound-derived intermediate. This transformation proceeds via a bimolecular nucleophilic substitution (SN2 ) mechanism, where the amine nitrogen attacks the electrophilic carbon of an alkyl halide. byjus.compressbooks.pubmasterorganicchemistry.com The stereochemistry of such reactions typically results in an inversion of configuration at the carbon center. byjus.comkhanacademy.org Kinetic analysis reveals that steric hindrance can reduce the reaction rate. khanacademy.org

Guanidines, including derivatives of this compound, are recognized as potent Brønsted bases and have been employed as organocatalysts. In reactions like the intramolecular aldol (B89426) reaction, the catalytic efficiency of guanidines is linked to their Brønsted basicity and the effectiveness of proton transfer during the reaction. d-nb.infomdpi.comscispace.com Chiral guanidine catalysts can facilitate enantioselective transformations, where they deprotonate substrates to form chiral ion pairs that guide the stereochemical outcome of the reaction. d-nb.infobeilstein-journals.orgjst.go.jp The catalytic cycle often involves the guanidinium ion, the protonated form of the guanidine, which can activate electrophiles through hydrogen bonding. mdpi.comjst.go.jp

Kinetic studies have also shed light on the interaction of this compound derivatives with biological systems. N-alkylguanidines, including this compound, have been studied for their ability to block endplate channels at the neuromuscular junction. researchgate.net While specific kinetic data for this compound is limited, studies on related compounds like octylguanidine (B1212739) show that the blockage of the open ion channel follows pseudo-first-order kinetics. researchgate.net In enzymatic reactions, a derivative, 3-(trifluoromethyl)this compound, has been identified as an efficient substrate for nitric oxide synthase II (NOS II), with a catalytic rate constant (kcat) that is only moderately lower than that of the natural substrate, L-arginine. researchgate.net This indicates that the this compound scaffold can be effectively recognized and transformed within the enzyme's active site.

Table 1: Selected Kinetic Data for Reactions Involving this compound Derivatives

| Reaction / Process | This compound Derivative | Kinetic Parameter | Value | Source(s) |

|---|---|---|---|---|

| NOS II Catalyzed Oxidation | 3-(trifluoromethyl)this compound | kcat | 220 ± 50 min-1 | researchgate.net |

| Endplate Channel Block | Octylguanidine (as a related alkylguanidine) | Forward rate constant (kf) | 4-6 x 107 M-1 s-1 | researchgate.net |

| Phosphate (B84403) Diester Cleavage | Copper(II) complex of tacn with propyl-guanidine pendants (C2) | kobs (for BNPP at 50 °C) | 7.24 (± 0.08) × 10-5 s-1 | nih.gov |

| Phosphate Diester Cleavage | Copper(II) complex of tacn with propyl-guanidine pendants (C2) | kobs (for HPNPP at 25 °C) | 3.2 (± 0.3) × 10-5 s-1 | nih.gov |

| DNA Cleavage | Monohydroxo-bridged binuclear copper(II) complex with ethyl-guanidine pendants (C1) | kobs (for pBR 322 DNA) | 1.30 (± 0.01) × 10-4 s-1 | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques in Propylguanidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of propylguanidine in solution. tcichemicals.com By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural map can be assembled. In the propylguanidinium cation, the magnetic environments of the hydrogen and carbon atoms are distinct, allowing for unambiguous assignments.

For the propyl chain, typical ¹H NMR signals would include a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the guanidinium (B1211019) nitrogen. The ¹³C NMR spectrum would similarly show three distinct signals for the propyl group carbons. oregonstate.edu The guanidinium carbon itself (C(NH₂)₃⁺) has a characteristic chemical shift, often observed around 157-158 ppm in related compounds like guanidinium chloride, reflecting its unique electronic environment due to resonance. nih.govchemicalbook.com

Table 1: Predicted ¹H and Representative ¹³C NMR Chemical Shifts for Propylguanidinium Ion (Note: Actual shifts may vary based on solvent and counter-ion. ¹³C shift for the guanidinium carbon is based on guanidinium hydrochloride data.)

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Representative ¹³C Shift (ppm) |

| -CH₂-NH- | ~3.1-3.3 | Triplet (t) | ~40-45 |

| -CH₂- | ~1.5-1.7 | Sextet | ~20-25 |

| -CH₃ | ~0.9-1.0 | Triplet (t) | ~10-12 |

| C(NH₂)₃⁺ | - | - | ~157.7 chemicalbook.com |

Multidimensional NMR Techniques (e.g., 2D NMR)

While 1D NMR is powerful, complex molecules or mixtures can lead to overlapping signals. libretexts.org Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating nuclear spins through chemical bonds or space. frontiersin.org

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other (typically through 2-3 bonds). For propylguanidinium, a COSY spectrum would show cross-peaks connecting the signals of the adjacent methylene groups in the propyl chain, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates protons directly to the carbons they are attached to. libretexts.org An HSQC spectrum of propylguanidinium would show distinct correlation peaks for each C-H pair in the propyl group, allowing for definitive assignment of both the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique correlates protons and carbons over longer ranges (typically 2-4 bonds). It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the central carbon of the guanidinium group. An HMBC experiment would show a correlation between the protons on the methylene group adjacent to the nitrogen and the guanidinium carbon, confirming the attachment of the propyl chain to the guanidinium head.

Solid-State NMR Applications for this compound Compounds

Solid-State NMR (ssNMR) provides atomic-level information about the structure and dynamics of materials in their solid form. chemicalbook.com Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide valuable structural information. libretexts.org Techniques like Magic Angle Spinning (MAS) are used to narrow the broad lines typically seen in solid samples, improving resolution. libretexts.org

For this compound compounds, ssNMR is invaluable for:

Characterizing Polymorphs: Different crystalline forms (polymorphs) of a compound will yield distinct ssNMR spectra due to differences in the local chemical environment and intermolecular packing. biorxiv.org

Studying Hydrogen Bonding: ssNMR is highly sensitive to the distances and geometries of hydrogen bonds, which are critical in the crystal lattice of guanidinium salts.

Confirming Protonation States: The chemical shifts of nitrogen and carbon atoms in the guanidinium group are sensitive to their protonation state, which can be definitively determined using ¹⁵N and ¹³C ssNMR. Studies on other guanidinium salts have utilized ssNMR to probe the structure of intermediates and characterize the C=N configuration. nih.gov

X-ray Crystallography and Single-Crystal Diffraction Studies for Absolute Configuration

A single-crystal X-ray diffraction study was successfully performed on propylguanidinium diethyl phosphate (B84403). scispace.com This analysis provided detailed structural parameters for the propylguanidinium cation in a crystalline environment. The study revealed that the core guanidinium group, consisting of the central carbon and three nitrogen atoms (CN₃), is nearly planar, a characteristic feature resulting from the delocalization of the positive charge across the N-C-N bonds. scispace.com

Table 2: Crystallographic Data for Propylguanidinium Diethyl Phosphate scispace.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.292 |

| b (Å) | 19.527 |

| c (Å) | 12.231 |

| **β (°) ** | 131.97 |

| Z (formula units/cell) | 4 |

| (Source: S. Furberg and J. Solbakk, Acta Chemica Scandinavica, 1972) scispace.com |

Analysis of Crystalline Polymorphism and Hydrate Structures

Polymorphism is the ability of a compound to exist in more than one crystal structure. americanpharmaceuticalreview.com These different forms, known as polymorphs, can have distinct physical properties. Hydrates are crystalline forms that incorporate water molecules into their lattice. americanpharmaceuticalreview.com

X-ray diffraction is the primary tool for identifying and characterizing different polymorphs and hydrates of this compound salts. Each unique crystal form will produce a distinct diffraction pattern. For example, studies on related alkylguanidinium salts have revealed significant differences in their supramolecular architecture and hydrogen bonding networks depending on the specific counter-ion and alkyl chain length. researchgate.net The formation of hydrates can also be readily identified, as the water molecules occupy specific positions in the crystal lattice and participate in the hydrogen-bonding network. researchgate.net

Co-crystallization and Salt Formation Studies

Co-crystallization involves combining two or more different molecules in a single crystal lattice, while salt formation involves an acid-base reaction. americanpharmaceuticalreview.com For this compound, which is a strong base, salt formation with various acids is a common strategy to produce stable crystalline materials. The choice of the counter-ion (anion) can significantly influence the crystal structure and properties of the resulting salt.

Single-crystal X-ray diffraction is essential for studying these multi-component systems. It allows for the precise determination of how the propylguanidinium cation interacts with the counter-ion. For instance, in the crystal structure of propylguanidinium diethyl phosphate, the two amino groups of the guanidinium cation are linked by strong hydrogen bonds to the oxygen atoms of the phosphate anion. scispace.com Similar studies on other guanidinium salts have detailed the complex hydrogen-bonding networks that define their crystal packing. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis and Conformational Studies

For the propylguanidinium ion, vibrational spectroscopy can identify characteristic frequencies for different bond types:

N-H Stretching: The N-H bonds of the amino groups typically show strong absorptions in the IR spectrum in the region of 3100-3500 cm⁻¹.

C-N Stretching: The C-N bonds of the guanidinium core give rise to strong, characteristic bands, often seen between 1600 and 1700 cm⁻¹, which are indicative of the delocalized C-N double bond character.

C-H Stretching: Vibrations from the C-H bonds of the propyl chain appear in the 2850-3000 cm⁻¹ region. docbrown.info

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the planar guanidinium group. acs.org Studies on various guanidinium salts have used IR and Raman spectroscopy to characterize the cation and its interactions within the crystal lattice. nih.govaip.org For example, the vibrational spectra can shift based on the strength of hydrogen bonding, providing insights into the intermolecular forces that govern the solid-state structure. tandfonline.com

Table 3: General Vibrational Modes for Guanidinium Salts (Note: Frequencies are approximate and vary based on the specific salt and physical state.)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretching | 3100 - 3500 | IR, Raman |

| C-H Stretching (alkyl) | 2850 - 3000 | IR, Raman |

| C=N Stretching (asymmetric) | 1650 - 1680 | IR |

| N-H Bending | 1600 - 1650 | IR |

| C-N Stretching (symmetric) | ~1000 | Raman |

| CN₃ Planar Deformation | 500 - 600 | IR, Raman |

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass spectrometry (MS) is a pivotal analytical technique for elucidating the structure and fragmentation pathways of molecules like this compound. The dissociation of energetically unstable molecular ions, formed during ionization, provides fragmentation patterns that are instrumental in determining molecular weight and structural details. wikipedia.org Fragmentation can occur in the ion source or post-source, with techniques like collision-induced dissociation (CID) being common in tandem mass spectrometry to generate specific fragment ions. wikipedia.org

In electron ionization (EI) mass spectrometry, the fragmentation of aliphatic amines, a class to which this compound belongs, is typically dominated by the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This process leads to the formation of a stable, nitrogen-containing resonance-stabilized cation. For this compound, the molecular ion would be expected to undergo α-cleavage, resulting in the loss of an ethyl radical to form a prominent fragment ion. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a characteristic that applies to this compound (C₄H₁₁N₃, molecular weight: 101.16 g/mol ). chemspider.comwhitman.edu

Due to the high polarity and low volatility of guanidino compounds, derivatization is frequently employed to improve their chromatographic behavior and mass spectrometric detectability, particularly in complex biological matrices. nist.govazooptics.com Chemical derivatization enhances ionization efficiency and can introduce specific fragmentation patterns that aid in sensitive and selective detection. researchgate.net For instance, guanidino groups can be derivatized to make them more amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Several derivatization strategies have been developed for the guanidino group. One common approach involves reaction with diones or similar reagents. For example, benzoin (B196080) has been used as a derivatization agent to quantify guanidine (B92328) in environmental samples via LC-MS. nist.gov This method allows for sensitive and selective detection, although it was noted that the major derivatization product differed from previous reports. nist.gov Another strategy is guanidination using reagents like O-methylisourea, which can be isotopically labeled to facilitate quantitative protein and peptide analysis. chemspider.com Silylation, using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another common technique for derivatizing polar functional groups containing active hydrogens, like those in the guanidino moiety, to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. azooptics.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probes

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure of molecules by probing transitions between electronic energy levels. azooptics.com The absorption of UV or visible light promotes an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. libretexts.org

The electronic spectrum of the guanidino group, the core functional group in this compound, has been investigated through theoretical studies. For the neutral guanidine molecule, the spectrum is characterized primarily by transitions to Rydberg excited states, with the lowest energy band having a calculated maximum at approximately 6.9 eV (~180 nm). aip.org Upon protonation, which is expected in physiological and most solution environments, the electronic structure of the resulting guanidinium ion changes significantly. aip.org The protonated form exhibits strongly absorbing π→π* transitions at higher energies, with a calculated maximum around 7.8 eV (~160 nm). aip.org These π→π* transitions involve a charge transfer from the nitrogen atoms to the central carbon atom. acs.orgresearchgate.net In the ground state, the positive charge is delocalized across the carbon and nitrogen atoms, while in the excited state, the central carbon atom carries a net negative charge. acs.orgresearchgate.net

A study on a photoswitchable guanidine derivative containing an azobenzene (B91143) moiety provided experimental UV-Vis spectra that illustrate these characteristic electronic transitions. The spectrum showed a low-intensity n→π* band in the visible region and a much stronger π→π* band in the UV region, with the latter appearing at 326 nm for the E-isomer. researchgate.net While the azobenzene chromophore dominates this spectrum, it demonstrates the types of transitions expected in guanidine-containing systems.

Theoretical and Computational Studies of Propylguanidine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of propylguanidine at the atomic level. These in silico techniques model the electronic distribution and predict chemical properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org It is based on the principle that the ground-state properties of a system can be determined from its electron density. ukm.my DFT has been successfully applied to study various aspects of guanidine (B92328) and its derivatives.

One key application of DFT is in the prediction of molecular geometries and vibrational frequencies. For instance, DFT calculations have been used to optimize the geometry of guanidinium (B1211019) cations and calculate their theoretical vibrational spectra, which show good agreement with experimental data. researchgate.net The B3LYP functional is a popular choice for such calculations, often paired with basis sets like 6-31G* or 6-311G(d,p). wayne.edupsu.edu Studies on guanidine-based energetic materials have utilized the B3LYP/6-311G** level of theory to optimize molecular structures and investigate their properties. researchgate.net

DFT is also instrumental in studying reaction mechanisms involving guanidines. For example, it has been employed to elucidate the mechanism of guanidine-catalyzed reactions, such as the chemical fixation of CO2 and the Strecker reaction. rsc.orgnih.gov These studies often involve calculating the energies of reactants, transition states, and products to map out the reaction pathway. rsc.org Furthermore, DFT calculations have been used to understand the reactivity of guanidinium species, revealing their ability to act as Brønsted or Lewis acids. academie-sciences.fr In the context of this compound, DFT has been used to determine theoretical estimates for comparison with experimental data. wayne.edu

The electronic properties and charge distribution within this compound and related systems are also accessible through DFT. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge transfer and hyperconjugative interactions. scite.ai The electrostatic potential on the molecular surface can also be calculated to understand intermolecular interactions. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Guanidine Studies

| Study Subject | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Guanidinium Cation | B3LYP | 6-31++G(d,p) | Vibrational Spectra Calculation | researchgate.net |

| Guanidine Derivatives | B3LYP | 6-311+G(d,p) | Energy Calculations of Tautomers | psu.edu |

| Guanidine-based Energetic Materials | B3LYP | 6-311G** | Geometry Optimization | researchgate.net |

| Guanidine-catalyzed Reactions | B3LYP | Not specified | Reaction Mechanism Investigation | nih.gov |

| This compound | B3LYP | 6-31G* | Theoretical Estimates | wayne.edu |

| This compound | PBE0 | aug-cc-pVTZ | Geometry Optimization for XDM dispersion coefficients | mun.ca |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. ukm.my These methods have been instrumental in providing a fundamental understanding of the structure and properties of guanidine and its derivatives, including this compound. acs.orgacs.org

One of the primary applications of ab initio calculations is the determination of molecular geometries, rotational barriers, and energies of different conformations. acs.orgacs.org For example, ab initio Self-Consistent Field (SCF) studies have been conducted on guanidine and substituted guanidines to investigate their rotational barriers. acs.org High-level ab initio calculations have also been used to study the Y-aromaticity of the guanidinium ion. acs.org

Ab initio methods are also powerful tools for predicting spectroscopic properties. For instance, the GIAO-MP2 method has been used to calculate the NMR chemical shifts of mono- and diprotonated guanidines, showing excellent agreement with experimental data. acs.org

Furthermore, ab initio calculations have been employed to predict the pKa values of guanidine-containing compounds. researchoutreach.org A novel method utilizes a linear relationship between the pKa value and an ab initio calculated gas-phase equilibrium bond length. researchoutreach.orgcsic.es This approach has been shown to provide accurate predictions with errors of less than 0.5 pKa units for various guanidine derivatives. csic.es This method has been successfully applied to drug molecules and has demonstrated the ability to distinguish between different tautomeric forms. csic.es

In the context of intermolecular interactions, ab initio calculations have been used to model the interactions between the guanidinium cation and biologically relevant molecules like formate, which serves as a model for the interaction of arginine with aspartic or glutamic acid residues in proteins. researchgate.net

Table 2: Selected Ab Initio Studies on Guanidine Systems

| Study Focus | Ab Initio Method | Key Findings | Reference |

|---|---|---|---|

| Rotational Barriers | SCF | Provided insights into the conformational flexibility of guanidines. | acs.org |

| Protonation States | GIAO-MP2 | Calculated NMR shifts for mono- and diprotonated guanidine. | acs.org |

| pKa Prediction | HF/6-31G(d), B3LYP/6-311G(d,p) | Established a correlation between pKa and C=N bond length. | csic.esnih.gov |

| Intermolecular Interactions | Double Zeta Basis Set | Modeled interactions between guanidinium and formate. | researchgate.net |

| Force Field Development | Not specified | Optimized molecular geometries for force field parameterization. | acs.org |

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of the propyl group in this compound gives rise to a complex energy landscape with multiple stable conformers and transition states connecting them. Understanding this landscape is crucial for comprehending its interactions and reactivity.

Computational methods, particularly quantum chemical calculations, are essential for exploring the conformational space of molecules like this compound. researchgate.net By systematically rotating the dihedral angles of the propyl chain and the guanidine group, different conformations can be generated. The energy of each conformation is then calculated to identify the low-energy, stable structures.

For the guanidine moiety itself, ab initio studies have investigated rotational barriers around the C-N bonds. acs.org The planarity of the guanidinium core is a key feature, with the sp2-hybridized atoms favoring a flat structure. researchgate.net However, the attachment of a flexible alkyl chain like propyl introduces non-planar possibilities.

The relative energies of different conformers determine their population at a given temperature. The most stable conformer, corresponding to the global minimum on the potential energy surface, will be the most abundant. Other conformers at slightly higher energies will also exist in equilibrium. The energy barriers between these conformers dictate the rate of interconversion.

For instance, in a related system, N,N′,N″-trithis compound, the conformation is influenced by intramolecular hydrogen bonds which contribute to its high basicity. researchgate.net While this compound has fewer propyl groups, similar intramolecular interactions could play a role in stabilizing certain conformations.

The study of sterically hindered penta-alkyl guanidines has shown that the conformation of the alkyl groups is a significant factor in their chemical properties. worldscientific.com In the case of this compound, the interplay between the steric bulk of the propyl group and the electronic properties of the guanidine headgroup will define the preferred three-dimensional structure.

Molecular Dynamics Simulations of this compound and its Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. wikipedia.orgebsco.com These simulations can provide detailed insights into the behavior of this compound and its interactions with other molecules at an atomic level. researchgate.net

In an MD simulation, the forces between particles are calculated using a force field, and Newton's equations of motion are solved numerically to determine the trajectory of each atom. wikipedia.org This allows for the visualization of molecular motion and the prediction of how chemical changes might occur. ebsco.com

For guanidinium-based systems, MD simulations have been used to investigate their behavior in various environments. For example, simulations of guanidinium-based ionic liquids have been performed to calculate transport properties like self-diffusion coefficients, viscosity, and conductivity. acs.org These studies often rely on force fields like AMBER, with parameters specifically developed for the guanidinium group. acs.org

MD simulations are particularly useful for studying the interactions of guanidinium-containing molecules with biological systems. The guanidinium group, present in the amino acid arginine, is known to form strong non-covalent interactions, such as hydrogen bonds and salt bridges, with biological macromolecules. sci-hub.seacademie-sciences.fr MD simulations can be used to explore the binding of this compound to proteins or nucleic acids, providing information on the binding mode, interaction energies, and the role of solvent molecules. rsc.orgresearchgate.net For instance, simulations have been used to study the denaturation of proteins by guanidinium chloride, revealing a two-step mechanism involving initial interaction with the protein surface followed by penetration into the hydrophobic core. pnas.org

The development of polarizable force fields, such as AMOEBA, has improved the accuracy of MD simulations for systems where electrostatic interactions are dominant, which is the case for the charged guanidinium group. biorxiv.org These advanced force fields can better capture the nuances of non-covalent interactions.

Table 3: Applications of Molecular Dynamics Simulations for Guanidinium Systems

| System | Focus of Simulation | Key Insights | Reference |

|---|---|---|---|

| Guanidinium-based Ionic Liquids | Transport properties | Dependence of viscosity and conductivity on alkyl chain length. | acs.org |

| Guanidinium Chloride and Proteins | Protein denaturation | Revealed a two-stage unfolding mechanism. | pnas.org |

| Guanidine Derivatives and Receptors | Ligand binding modes | Understanding the basis for unexpected biological activity. | acs.org |

| Guanidine-containing compounds and SARS-CoV-2 targets | Drug repurposing | Investigated binding affinities and mechanisms. | nih.gov |

| Guanidine derivatives and BACE1 | Inhibitor binding | Elucidated the mode of binding for novel inhibitors. | rsc.org |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry offers powerful tools for predicting spectroscopic parameters and elucidating reaction pathways for molecules like this compound. academie-sciences.frnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and understanding the mechanisms of chemical transformations.

Vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule, can be calculated using quantum chemical methods such as Density Functional Theory (DFT). researchgate.net By computing the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. scite.ai The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational bands to specific atomic motions within the molecule. researchgate.net For guanidinium compounds, the characteristic C-N stretching modes are typically observed in the range of 1500-1689 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in combination with DFT or Møller-Plesset perturbation theory (MP2). acs.org Theoretical calculations of ¹³C and ¹⁵N NMR chemical shifts for protonated guanidines have shown excellent agreement with experimental values. acs.org

The prediction of reaction pathways involves mapping the potential energy surface of a chemical reaction. escholarship.org This is achieved by locating the stationary points—reactants, products, and transition states—and calculating their relative energies. rsc.orgsmu.edu The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the mechanism of the reaction. The energy difference between the reactants and the transition state corresponds to the activation energy of the reaction. DFT methods, such as B3LYP, are commonly used to investigate reaction mechanisms involving guanidines, including their role in catalysis. rsc.orgnih.govacs.org These studies can rationalize the observed products and stereoselectivity of a reaction. acs.org For example, DFT calculations have been used to study the mechanism of bicyclic guanidine-catalyzed reactions and to investigate the various activation modes of the guanidinium group, including its ability to act as a Lewis acid. nih.govacademie-sciences.fr

In Silico Modeling of Non-Covalent Interactions

The guanidinium group of this compound is adept at forming strong non-covalent interactions, which are crucial for its biological activity and its role in molecular recognition. sci-hub.seacademie-sciences.fr In silico modeling provides a powerful means to study these interactions in detail at the atomic level. nih.govresearchgate.net

Hydrogen bonding is a key feature of the guanidinium group, which can act as a hydrogen bond donor through its N-H groups. academie-sciences.fr The planar, Y-shaped structure of the guanidinium cation allows it to form multiple hydrogen bonds simultaneously, often in a bidentate fashion with carboxylate or phosphate (B84403) groups. academie-sciences.fr Computational methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the geometries and energies of these hydrogen-bonded complexes. nih.gov

Cation-π interactions are another important type of non-covalent interaction where the positively charged guanidinium group interacts favorably with the electron-rich face of an aromatic ring. nih.gov Theoretical studies have been conducted on the complexes formed between the guanidinium cation and the nucleobases of DNA and RNA, analyzing both hydrogen bonding and cation-π interactions. nih.gov

To analyze these non-covalent interactions, several computational tools are employed. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify bond critical points and characterize the nature of the interactions. frontiersin.org The Natural Bond Orbital (NBO) approach provides insights into charge transfer and orbital interactions within the complex. nih.gov The Non-Covalent Interaction (NCI) index is a visualization tool that highlights regions of weak interactions in real space, allowing for a qualitative understanding of their nature and strength. frontiersin.org

Molecular dynamics (MD) simulations are also extensively used to study non-covalent interactions in dynamic systems. researchgate.net By simulating the behavior of this compound in a solvent or in complex with a biomolecule, MD can reveal the stability of non-covalent interactions over time and the role of the surrounding environment. researchgate.net For instance, MD simulations have been used to investigate the interactions of guanidinium ions with protein surfaces during chemical denaturation. pnas.org These simulations have shown that guanidinium ions can interact directly with both polar and nonpolar residues on the protein surface. pnas.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Guanidine |

| Guanidinium |

| Arginine |

| Aspartic acid |

| Glutamic acid |

| Formate |

| N,N′,N″-trithis compound |

| Guanidinium chloride |

| Carboxylate |

| Phosphate |

| 1,1,3,3-tetramethylguanidine (B143053) |

| 1,5,7-triazabicyclo[4.4.0]dec-1-ene |

| Adenine |

| Guanine |

| Cytosine |

| Thymine |

| Uracil |

| Spermidinium |

| Lysine |

| Decavanadate |

| Phenylguanidine |

| 2-(arylimino)imidazolidines |

| 2-iminoimidazolidines |

| Guanethidine |

| Guanoxan |

| Amiloride |

| 2-(Phenylimino)imidazolidine |

| Penta-alkyl guanidines |

| 2-t-Butyl-1′,1′,3″.3″-tetramethyl-guanidine |

| Pentaisothis compound |

| N-sulfonyl azide (B81097) |

| Phenylacetylene |

| Isatin-imine |

| Spiroazetidinimine oxindole |

| Metformin |

| Famotidine |

| Neuraminidase inhibitors |

| Imatinib |

| Camostat |

| Nitrilimines |

| Ethene |

| Dihydrotetrazines |

| Bis(azo)ethenes |

| Selenoureas |

| α-diazoesters |

| Triphenylphosphine |

| Azines |

| Lanost-8-en-3-one |

| 2α-bromo-lanost-8-en-3-one |

| 2β-bromo-lanost-8-en-3-one |

| Lanostan-3-one |

| 2α-bromolanostan-3-one |

| 2β-bromolanostan-3-one |

| Cholest-2-ene |

| Cholest-3-ene |

| β-decalone |

| Vilsmeier salts |

| Tetra-alkylureas |

| Tetra-alkylthioureas |

| N,N′,N″-tris(3-(dimethylamino)propyl)guanidine |

| Cyclopropenimine |

| Thiophene |

| Pyrrole |

| Furan |

| Benzene |

| Phenol |

| Aniline |

| Benzoic acid |

| Bicyclo[2.2.2]octane carboxylic acids |

| Cubane carboxylic acids |

| Sulfonamide drugs |

| 2-(arylimino)imidazolidines |

| Phenylguanidine |

| 2-aminobenzonitrile |

| Quinazoline-2,4(1H,3H)-dione |

| HCN |

| Methanimine |

| Aminoacetonitrile |

| Aminoisoacetonitrile |

| Melaminium |

| Morpholinium |

| Tartrate |

| Maleic acid |

| Indigo |

| Indirubin |

| N-cyanoguanidine |

| Ptilomycalin A |

| Bisguanidine |

| N1,Nl-diisopentenylguanidine |

| N1,N2-diisopentenylguanidine |

| N1,N2,N3-triisopentenylguanidine |

| Nl,X 2,N 3-triisopentylguanidine |

| 2,2-Dimathylacrylamide |

| Sulfadiazine |

| N-(2-benzoxazol-2-yl-ethyl)guanidine |

| Arpromidine |

| Acylguanidines |

| Imidazolylpropylguanidines |

| N-Acyl-argininamides |

| Isocytosine |

| Acyl guanidine |

| 1-[4-(piperazin-1-yl)but-1-yl]guanidine |

| ADS1017 |

| ADS1020 |

| UR-AK57 |

| F-Ph-Gua |

| Cl-Ph-Gua |

| CF3-Ph-Gua |

| CH3O-Ph-Gua |

| NO2-Ph-Gua |

| NOHA |

| H4B |

| Mebib |

| Mebip |

| FIrPic |

| ClIrPic |

| BrIrPic |

| (ppy)2Ir(μ-Cl)2 |

| Li{(NiPr)2C(NR1R2)} |

| [(ppy)2Ir{(NiPr)2C(NR1R2)}] |

| Dihydrotriazine |

| Isomelamine |

| Octa-arginine |

| Octa-lysine |

| Octa-ornithine |

| Sodium laurate |

| Cytochrome-c |

| Thioflavin T |

| PDK3 |

| ADN |

| AMP |

| ADP |

| ATP |

| Remdesivir |

| Favilavir |

| Ribavirin |

| SARS-CoV-2 Mpro |

| RdRp |

| ACE2 |

| TMPRSS2 |

| CGP compounds |

| L-Arg |

| n-propylguanidine |

| n-butylguanidine |

| N-methylacetamide |

| 4-methyl-3 H-imidazole |

| Arg acetamide |

| Asn acetic acid |

| Asp methanethiol |

| Cys propanamide |

| Gln propanoic acid |

| Glu |

| Hsd butane |

| Ile |

| 2-methylpropane |

| Leu butan-1-amine |

| Lys methylthioethane |

| Met |

| NMA toluene |

| 1-propylguanidine |

Advanced Analytical Method Development for Propylguanidine in Research Matrices

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. nih.govjournalagent.com It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.govexcedr.com Various chromatographic methods have been developed and are widely used in research for both qualitative and quantitative analysis. nih.govresearchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatographic techniques, which couple a separation technique with a detection technique, have become indispensable in modern analytical chemistry due to their high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful and routinely used technique for quantifying drugs and metabolites in biological matrices. nih.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. manufacturingchemist.comrsc.org The use of LC-MS/MS is advantageous for its ability to provide rapid and accurate determination of drug concentrations, even at low levels. nih.gov The development of a novel LC-MS/MS method for the quantification of meta-iodobenzylguanidine (mIBG), a related guanidine (B92328) compound, highlights the utility of this technique. This method demonstrated high accuracy, precision, and reproducibility for quantifying mIBG in plasma and tissue homogenates. nih.gov The matrix effect, which is the alteration of ionization efficiency by co-eluting components from the sample matrix, is a significant consideration in LC-MS bioanalysis. nih.govchromatographyonline.com Proper validation, including the assessment of matrix effects, is crucial to ensure the reliability of the method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the technique of choice for the analysis of volatile and semi-volatile organic compounds. thermofisher.comcmbr-journal.com In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. thermofisher.com This method is known for its high sensitivity and selectivity. cmbr-journal.com For non-volatile or thermally unstable compounds like propylguanidine, derivatization is often necessary to increase volatility and thermal stability, allowing for GC analysis. obrnutafaza.hr Common derivatization methods include silylation, acylation, and alkylation, which replace active hydrogens with less polar groups. obrnutafaza.hrlibretexts.org Headspace GC-MS (HS-GC-MS) is a variation used for analyzing volatile compounds in a sample by analyzing the gas phase above the sample. filab.fr

Interactive Data Table: Comparison of Hyphenated Chromatographic Techniques

| Feature | LC-MS/MS | GC-MS |

| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separates volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass analysis. |

| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. journalagent.com | Primarily for volatile and semi-volatile compounds. thermofisher.com Derivatization required for non-volatile compounds. obrnutafaza.hr |

| Sample Prep | Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Can require derivatization to increase volatility. libretexts.org Headspace analysis for volatiles. filab.fr |

| Sensitivity | High sensitivity and specificity. nih.govmanufacturingchemist.com | High sensitivity, especially with techniques like HS-SPME-GC-MS. filab.fr |

| Matrix Effects | A significant concern that can affect accuracy and precision. nih.govrsc.org | Can be less prone to matrix effects than LC-MS, but still a consideration. |

| Applications | Widely used in pharmaceutical analysis, metabolomics, and environmental monitoring. nih.govthermofisher.commdpi.com | Used in environmental monitoring, food testing, and forensics. thermofisher.comfilab.fr |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a crucial tool for the separation and analysis of enantiomers, which are non-superimposable mirror images of a chiral molecule. merckmillipore.comchiralpedia.com The assessment of enantiomeric purity is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have significantly different pharmacological effects. chiralpedia.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for enantiomeric separation. merckmillipore.comchromatographyonline.com These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. chromatographyonline.com Other techniques for chiral separations include gas chromatography (GC), capillary electrophoresis (CE), and supercritical fluid chromatography (SFC). chiralpedia.com The development of a chiral assay involves selecting the appropriate chiral selector and optimizing the chromatographic conditions to achieve resolution between the enantiomers. sigmaaldrich.com

Electrochemical Sensing and Detection Methodologies

Electrochemical sensors offer a promising alternative to traditional analytical techniques, providing rapid, sensitive, and low-cost detection platforms. mdpi.com These sensors work by measuring the electrochemical response of an analyte, such as the current generated from its oxidation or reduction at an electrode surface. mdpi.com The development of electrochemical sensors for various analytes, including those similar in structure to this compound, has been an active area of research. For instance, an electrochemical sensor for propyl gallate was developed using a modified glassy carbon electrode, demonstrating good sensitivity and selectivity. researchgate.net The use of nanomaterials, such as gold nanoparticles, can enhance the performance of electrochemical sensors by increasing the electrode surface area and facilitating electron transfer. researchgate.net Stripping voltammetry is a particularly sensitive electrochemical technique that involves a preconcentration step, which enhances the signal-to-noise ratio. nih.gov

Capillary Electrophoresis (CE) and Microfluidic Platforms for this compound Analysis

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-efficiency separation technique that separates charged molecules based on their differential migration in an electric field within a narrow capillary. longdom.org CE offers several advantages, including high resolution, minimal sample consumption, and rapid analysis times. longdom.org Different modes of CE, such as capillary zone electrophoresis (CZE) and capillary gel electrophoresis (CGE), can be employed depending on the analyte and the separation mechanism. longdom.org CZE separates analytes based on their charge-to-size ratio, while CGE separates them based on size through a gel matrix. longdom.org CE has been widely applied in pharmaceutical analysis for tasks such as the separation of enantiomers and the analysis of impurities. longdom.org Coupling CE with mass spectrometry (CE-MS) further enhances its capabilities by providing structural information about the separated analytes. mdpi.comnih.gov

Microfluidic Platforms:

Microfluidic platforms, also known as lab-on-a-chip devices, integrate and automate biochemical assays on a miniaturized scale. nih.govresearchgate.net These platforms offer advantages such as high throughput, low reagent consumption, and fast analysis times. capitalbiotechnology.com Microfluidic devices can be designed to perform various analytical operations, including sample preparation, separation, and detection, on a single chip. researchgate.netmdpi.com The integration of techniques like chromatography and capillary electrophoresis onto microfluidic platforms can lead to more efficient and rapid separations. capitalbiotechnology.com Digital microfluidics (DMF) is a technology that enables the manipulation of discrete droplets of liquid on a chip, offering a versatile platform for a wide range of bioanalytical applications. mdpi.com

Development of Novel Derivatization Agents for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved analytical properties. libretexts.org In the context of this compound analysis, derivatization can be employed to:

Enhance volatility for GC analysis: By replacing the polar N-H protons of the guanidine group with nonpolar groups, the volatility of this compound can be increased, making it amenable to GC separation. obrnutafaza.hr